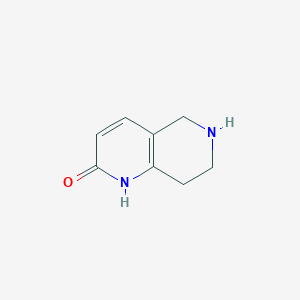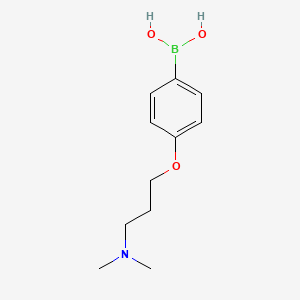
4-(3-(Dimethylamino)propoxy)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(3-(Dimethylamino)propoxy)phenylboronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. While the specific compound is not directly studied in the provided papers, boronic acids and their derivatives are of significant interest due to their wide range of applications, including their use in organic synthesis, materials science, and medicinal chemistry .
Synthesis Analysis
The synthesis of boronic acid derivatives can be complex and is not directly addressed in the provided papers. However, the synthesis of related compounds, such as those containing dimethylamino groups, is discussed. For example, the synthesis of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one and its subsequent reactions with various phosphorus reagents to form different phosphorus-containing compounds is detailed . This suggests that the synthesis of 4-(3-(Dimethylamino)propoxy)phenylboronic acid would likely involve similar strategies, such as the use of dimethylamino precursors and appropriate reagents to introduce the boronic acid group.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is crucial for their reactivity and function. In the case of (trifluoromethoxy)phenylboronic acids, the molecular and crystal structures were determined using single-crystal XRD methods, and the influence of substituents on the acidity of the compounds was evaluated . Although the exact structure of 4-(3-(Dimethylamino)propoxy)phenylboronic acid is not provided, it can be inferred that the presence of the dimethylamino group would affect its electronic properties and potentially its reactivity.
Chemical Reactions Analysis
The reactivity of boronic acid derivatives is highly dependent on their molecular structure. The papers provided do not directly discuss the chemical reactions of 4-(3-(Dimethylamino)propoxy)phenylboronic acid, but they do provide insights into the reactivity of similar compounds. For instance, the unusual behavior of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one with phosphorus reagents leading to various novel compounds indicates that the dimethylamino group can significantly influence the outcome of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives, such as their acidity, solubility, and spectroscopic characteristics, are important for their practical applications. The papers discuss the properties of related compounds, such as the acidity of (trifluoromethoxy)phenylboronic acids and their spectroscopic characterization using NMR techniques . These studies provide a foundation for understanding how the introduction of different substituents, such as the dimethylamino group, might alter the properties of 4-(3-(Dimethylamino)propoxy)phenylboronic acid.
科学的研究の応用
Electropolymerization Studies
The compound 4-(3-(Dimethylamino)propoxy)phenylboronic acid has been used in electropolymerization studies. Bıyıklıoğlu and Alp (2017) synthesized derivatives of this compound for the study of non-aggregated silicon naphthalocyanines (SiNc). They found that these SiNcs were non-aggregated in different solvents and concentrations. Electropolymerization of the compound was observed during anodic potential scans, indicating its potential application in polymer chemistry (Bıyıklıoğlu & Alp, 2017).
Photodynamic Therapy Applications
Al-Raqa et al. (2017) synthesized a novel lutetium(III) acetate phthalocyanine using 4-(3-(Dimethylamino)propoxy)phenylboronic acid for potential use in photodynamic therapy. The synthesized phthalocyanine showed promising properties as a photosensitizer for cancer treatment, with high singlet oxygen generation (Al-Raqa et al., 2017).
Optical Device Applications
Rahulan et al. (2014) investigated a compound synthesized from 4-(3-(Dimethylamino)propoxy)phenylboronic acid for its nonlinear optical properties. They discovered that the compound could switch from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting its use in optical devices like optical limiters (Rahulan et al., 2014).
Glucose Sensing
Okasaka and Kitano (2010) developed a copolymer using a derivative of 4-(3-(Dimethylamino)propoxy)phenylboronic acid for glucose sensing. The polymer showed enhanced sensitivity to sugars like fructose and glucose in weakly alkaline regions, highlighting its potential in biomedical applications, particularly in glucose monitoring (Okasaka & Kitano, 2010).
Fluorescent Molecular Probes
Diwu et al. (1997) synthesized 2,5-Diphenyloxazoles incorporating a dimethylamino group from 4-(3-(Dimethylamino)propoxy)phenylboronic acid. These compounds exhibited strong solvent-dependent fluorescence, indicating their potential use as fluorescent molecular probes in biological research (Diwu et al., 1997).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[4-[3-(dimethylamino)propoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO3/c1-13(2)8-3-9-16-11-6-4-10(5-7-11)12(14)15/h4-7,14-15H,3,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGDUQZATZNZJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCN(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Dimethylamino)propoxy)phenylboronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)


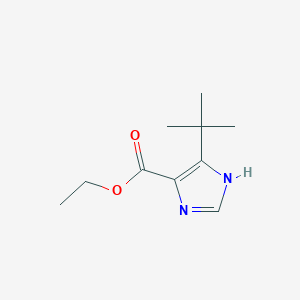
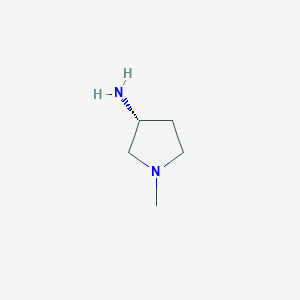
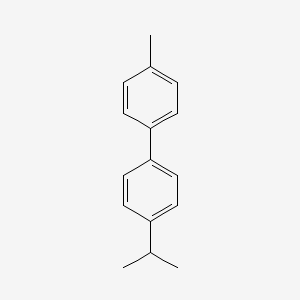


![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)

![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)

![[4-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1321221.png)
